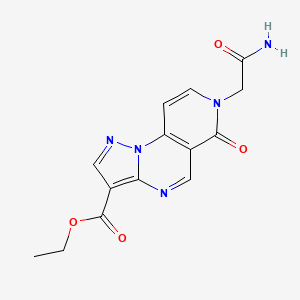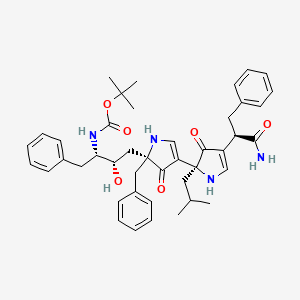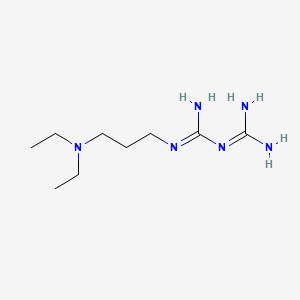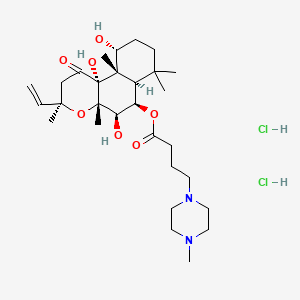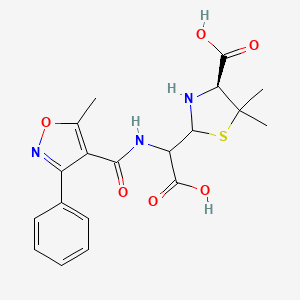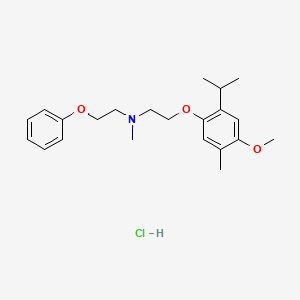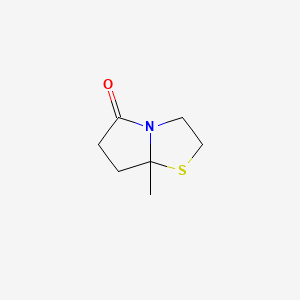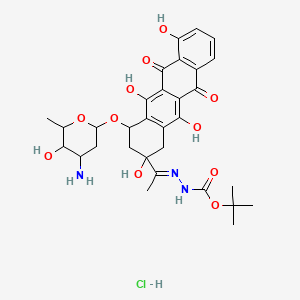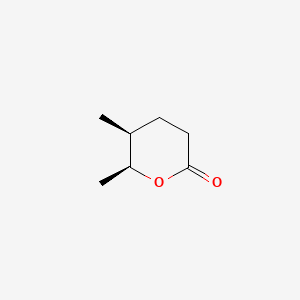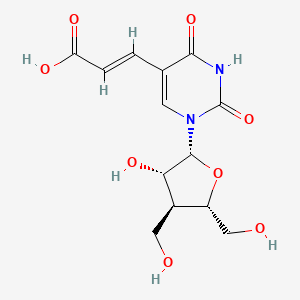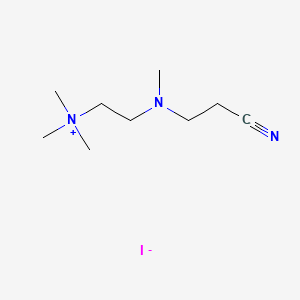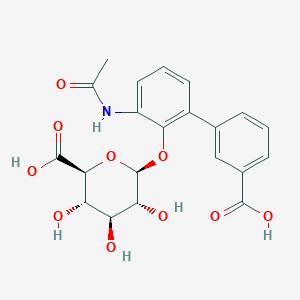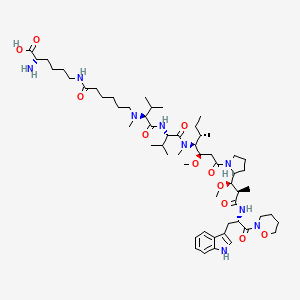
Aprutumab ixadotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ixadotin involves the conjugation of an anti-FGFR2 antibody with an auristatin-based payload. The process typically includes the following steps:
Antibody Production: The anti-FGFR2 antibody is produced using recombinant DNA technology in mammalian cell cultures.
Payload Synthesis: The auristatin-based payload is synthesized through a series of organic reactions, including amide bond formation and esterification.
Industrial Production Methods
Industrial production of ixadotin follows Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product. The process involves large-scale cell culture for antibody production, followed by purification and conjugation steps. The final product is then subjected to rigorous quality control tests to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
Ixadotin undergoes several types of chemical reactions, including:
Oxidation: The auristatin payload can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can occur at the disulfide bonds within the antibody structure, potentially impacting the conjugate’s stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Conditions typically involve mild pH and temperature to maintain the integrity of the antibody.
Major Products Formed
The major product formed from these reactions is the stable antibody-drug conjugate, ixadotin, which retains the specificity of the antibody and the cytotoxicity of the payload .
Scientific Research Applications
Ixadotin has several scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound for studying antibody-drug conjugates and their chemical properties.
Biology: Investigated for its role in targeting FGFR2-expressing cells and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress FGFR2, such as triple-negative breast cancer and gastric cancer.
Industry: Utilized in the development of targeted cancer therapies and as a benchmark for evaluating new ADCs
Mechanism of Action
Ixadotin exerts its effects by binding to FGFR2 on the surface of cancer cells. Upon binding, the conjugate is internalized through endocytosis. Inside the cell, the auristatin payload is released, leading to the disruption of microtubule dynamics and subsequent cell death. This targeted approach minimizes damage to healthy cells and enhances the therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Trastuzumab emtansine: Another ADC targeting HER2-positive breast cancer.
Brentuximab vedotin: Targets CD30 in Hodgkin lymphoma and systemic anaplastic large cell lymphoma.
Uniqueness of Ixadotin
Ixadotin is unique due to its specific targeting of FGFR2, which is overexpressed in several aggressive cancers. This specificity allows for a more targeted approach, potentially reducing side effects and improving patient outcomes compared to other ADCs .
Properties
CAS No. |
1708947-48-1 |
|---|---|
Molecular Formula |
C57H95N9O11 |
Molecular Weight |
1082.4 g/mol |
IUPAC Name |
(2S)-2-amino-6-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C57H95N9O11/c1-12-38(6)51(64(9)56(72)49(36(2)3)62-54(70)50(37(4)5)63(8)29-19-13-14-27-47(67)59-28-18-17-24-42(58)57(73)74)46(75-10)34-48(68)65-30-22-26-45(65)52(76-11)39(7)53(69)61-44(55(71)66-31-20-21-32-77-66)33-40-35-60-43-25-16-15-23-41(40)43/h15-16,23,25,35-39,42,44-46,49-52,60H,12-14,17-22,24,26-34,58H2,1-11H3,(H,59,67)(H,61,69)(H,62,70)(H,73,74)/t38-,39+,42-,44-,45-,46+,49-,50-,51-,52+/m0/s1 |
InChI Key |
RCSZIBSPHRZNRQ-BTZXMIIFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


